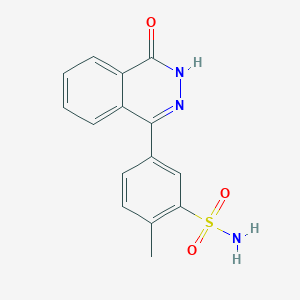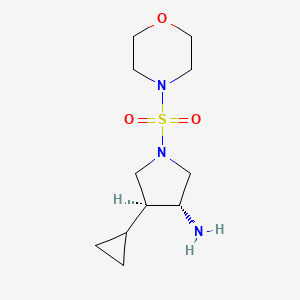
2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide” is a complex organic molecule. Unfortunately, there is limited specific information available about this exact compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide”, related compounds have been synthesized through various methods. For instance, 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide . Another study reported the synthesis of thiazolyl-pyrazole derivatives via the reaction of ethyl 3-oxo-2- (2-arylhydrazono)butanoates with thiosemicarbazide .Aplicaciones Científicas De Investigación
Comprehensive Analysis of 2-Methyl-5-(4-Oxo-3,4-Dihydro-1-Phthalazinyl)Benzenesulfonamide Applications
The compound 2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide is a derivative of phthalazine with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications across different scientific domains.
Drug Development: This compound’s structure is similar to that of bioactive compounds with known clinical efficacy, such as Sunitinib, which is used in cancer therapy . Its phthalazine core could be exploited for the development of new therapeutic agents targeting a range of diseases.
Antimalarial Activity: Phthalazine derivatives have been studied for their antimalarial properties . The compound could serve as a lead structure for the synthesis of new antimalarial agents, contributing to the fight against malaria.
HIV-1 Protease Inhibition: Compounds with a 4-oxo-dihydrophthalazine moiety have shown activity as HIV-1 protease inhibitors . This compound could be valuable in the research for new HIV treatments, potentially improving the lives of millions affected by the virus.
Anticancer Effects: The structural similarity to Sunitinib suggests potential applications in cancer research. Phthalazine derivatives can be designed to target specific pathways involved in cancer cell proliferation and survival .
PARP Inhibition: Phthalazinone scaffolds are potent inhibitors of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair . This compound could be used in the development of PARP inhibitors, which are promising agents in cancer therapy.
Cyclization Reactions in Organic Synthesis: The compound’s structure allows for cyclization reactions, which are fundamental in organic synthesis for creating complex molecules . It could be used to study new cyclization methods or pathways.
Design of Isocorydine Derivatives: Isocorydine derivatives have shown anticancer effects. The compound could be used as an intermediate in the synthesis of these derivatives, expanding the arsenal against cancer .
Chemical Education and Research: Due to its operational simplicity and high yield in synthesis, this compound can serve as an excellent model in educational settings for teaching advanced organic synthesis techniques .
Mecanismo De Acción
Target of Action
The primary target of 2-methyl-5-(4-oxo-3,4-dihydro-1-phthalazinyl)benzenesulfonamide is the poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
The compound interacts with its target, PARP, by inhibiting its activity . This inhibition prevents PARP from performing its role in DNA repair, leading to accumulation of DNA damage in the cells.
Biochemical Pathways
The inhibition of PARP affects the DNA repair pathways When DNA damage occurs, PARP helps the cell to repair by adding poly (ADP-ribose) polymers in a process called PARylation Inhibition of PARP leads to the accumulation of DNA single-strand breaks which are converted into double-strand breaks during replication
Result of Action
The result of the compound’s action is the induction of cell death due to the accumulation of unrepaired DNA damage . This makes the compound potentially useful in cancer treatment, as it could lead to the death of cancer cells that have high rates of DNA damage.
Propiedades
IUPAC Name |
2-methyl-5-(4-oxo-3H-phthalazin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-9-6-7-10(8-13(9)22(16,20)21)14-11-4-2-3-5-12(11)15(19)18-17-14/h2-8H,1H3,(H,18,19)(H2,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHQSVLEDNHAOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201103 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5642090.png)
![2-(2,4-difluorophenoxy)-N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5642107.png)
![[(3aS*,10aS*)-2-[(2-fluorophenyl)acetyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5642111.png)
![N-{rel-(3R,4S)-1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-propyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5642119.png)

![7-(1-azepanyl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5642133.png)
![ethyl 4-[(5-oxo-1,6-naphthyridin-6(5H)-yl)acetyl]piperazine-1-carboxylate](/img/structure/B5642135.png)

![1-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5642159.png)
![(4S)-3-{2-oxo-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]ethyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5642160.png)
![1-(2-fluorophenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5642165.png)
![3-(ethoxymethyl)-1-methyl-5-[2-(methylthio)phenyl]-1H-1,2,4-triazole](/img/structure/B5642167.png)
![3-[1-(4-morpholin-4-ylbutanoyl)piperidin-3-yl]benzoic acid](/img/structure/B5642176.png)
![N-[1-(4-morpholinylmethyl)cyclopentyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5642181.png)